
Fmoc-HomoCys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-HomoCys-OH typically involves the protection of the homocysteine thiol group with a trityl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of homocysteine with trityl chloride to form S-trityl-L-homocysteine. This intermediate is then reacted with Fmoc chloride to yield Fmoc-S-trityl-L-homocysteine .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Fmoc-HomoCys-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected homocysteine peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Fmoc-HomoCys-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of homocysteine residues, which can form disulfide bonds, enhancing the stability and functionality of peptides .
Biology: : In biological research, this compound is used to study protein folding and stability. The incorporation of homocysteine residues can mimic natural disulfide bonds, providing insights into protein structure and function .
Medicine: : this compound is used in the development of peptide-based therapeutics. The ability to form stable disulfide bonds makes it valuable in designing peptides with enhanced stability and bioactivity .
Industry: : In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
Wirkmechanismus
The mechanism of action of Fmoc-HomoCys-OH involves the formation of stable disulfide bonds within peptides. The trityl group protects the thiol group during synthesis, preventing unwanted reactions. Upon deprotection, the free thiol group can form disulfide bonds, stabilizing the peptide structure. This mechanism is crucial in the synthesis of peptides with specific structural and functional properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HomoCys-OH but with a cysteine residue instead of homocysteine.
Fmoc-Pen(Trt)-OH: Contains a penicillamine residue, another sulfur-containing amino acid.
Fmoc-Hse(Trt)-OH: Contains homoserine, which lacks the thiol group.
Uniqueness: : this compound is unique due to the presence of the homocysteine residue, which allows for the formation of disulfide bonds. This property makes it particularly valuable in the synthesis of peptides that require enhanced stability and functionality .
Eigenschaften
Molekularformel |
C19H19NO4S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C19H19NO4S/c21-18(22)17(9-10-25)20-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,20,23)(H,21,22)/t17-/m0/s1 |
InChI-Schlüssel |
AJIQMJNXUJBFPC-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCS)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
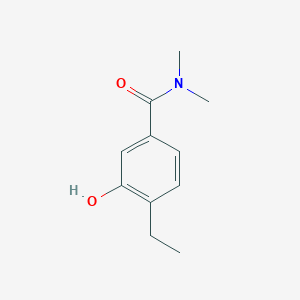
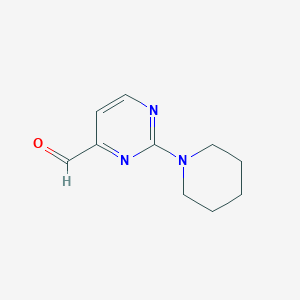
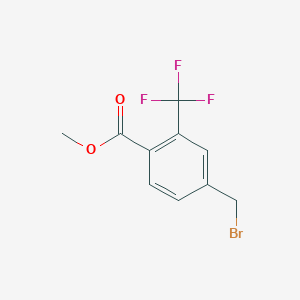
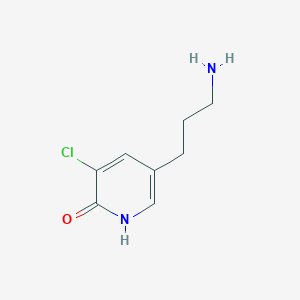


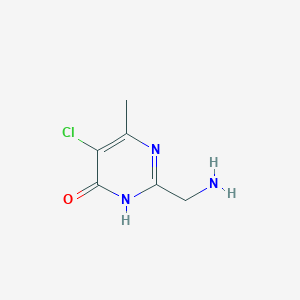
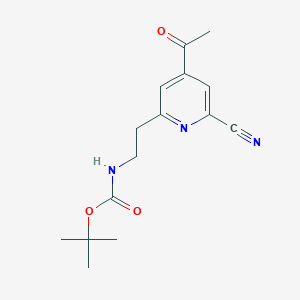

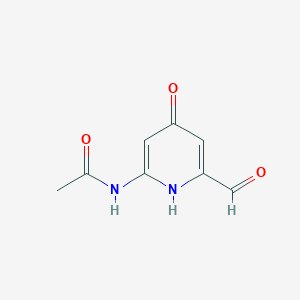
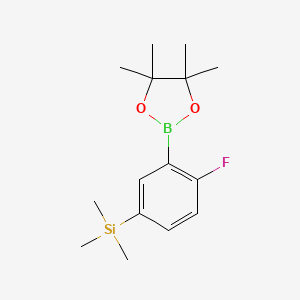
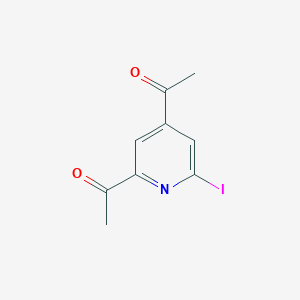
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
